REACTION_CXSMILES
|
[C:1]([O:4][C:5]1[CH:10]=[C:9]([CH3:11])[CH:8]=[C:7](O)[C:6]=1[CH3:13])(=[O:3])[CH3:2].[CH3:14][C:15]#N.O([S:25]([C:28](F)(F)F)(=O)=O)S(C(F)(F)F)(=O)=O>O>[C:1]([O:4][C:5]1[CH:10]=[C:9]([CH3:11])[CH:8]=[C:7]([S:25][CH2:28][C:14]2[CH:15]=[CH:10][C:5]([O:4][CH3:1])=[CH:6][CH:7]=2)[C:6]=1[CH3:13])(=[O:3])[CH3:2]
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Name
|
|
Quantity
|
1.04 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1=C(C(=CC(=C1)C)O)C
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Name
|
|
Quantity
|
57 mL
|
Type
|
reactant
|
Smiles
|
CC#N
|
Name
|
TEA
|
Quantity
|
1.61 mL
|
Type
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reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.17 mL
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Type
|
reactant
|
Smiles
|
O(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
|
Details
|
The mixture was stirred at 0° C. for 30 min under nitrogen atmosphere
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
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EXTRACTION
|
Details
|
The residue was extracted with EtOAc
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISSOLUTION
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Details
|
The residual crude material was dissolved in toluene (50 mL)
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Type
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ADDITION
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Details
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To the solution were added DIPEA (1.79 mL), (9,9-dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine) (0.150 g), (4-methoxyphenyl)methanethiol (0.723 mL) and tris(dibenzylideneacetone)dipalladium (0) (Pd2(dba)3, 0.238 g) at room temperature
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 4 h
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
ADDITION
|
Details
|
water was added to the mixture
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with EtOAc
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (EtOAc/hexane)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC1=C(C(=CC(=C1)C)SCC1=CC=C(C=C1)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.27 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |